molecular formula C25H28N4O2 B3005633 N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide CAS No. 1319203-77-4

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide

Cat. No.: B3005633
CAS No.: 1319203-77-4
M. Wt: 416.525
InChI Key: CQBMGBVEZBXWDK-UHFFFAOYSA-N
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Description

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 2,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole core. This intermediate is then subjected to acylation with a suitable acyl chloride to introduce the carbonyl group.

The next step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a piperidine derivative. The final step is the coupling of the pyrazole-piperidine intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzyl alcohols or benzoic acids, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-chlorobenzamide
  • N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which can influence its binding affinity and specificity towards biological targets. This structural difference can result in distinct pharmacological profiles and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its applications and potential as a therapeutic agent.

Properties

IUPAC Name

N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-16-8-9-20(18(3)14-16)22-15-23(28-27-22)25(31)29-12-10-19(11-13-29)26-24(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBMGBVEZBXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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